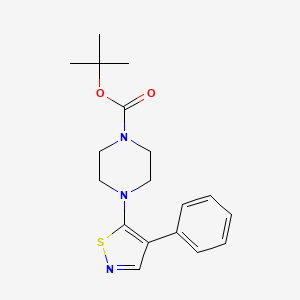
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been shown to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects. It has been shown to increase the level of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It has also been shown to decrease the level of acetylcholine in the brain, which is involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate in lab experiments is its potential therapeutic properties. It has been shown to possess various biological activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to produce toxic effects in some animal studies, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate. One direction is the development of new drugs based on its structure and biological activities. Another direction is the study of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate involves a multistep process. The first step involves the reaction of 4-phenyl-1,2-thiazole-5-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with piperazine in the presence of a catalyst such as trifluoroacetic acid (TFA) to form this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to possess antipsychotic, anxiolytic, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-15(13-19-24-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRJSWYSTWIYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)
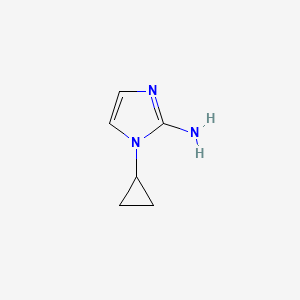

![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

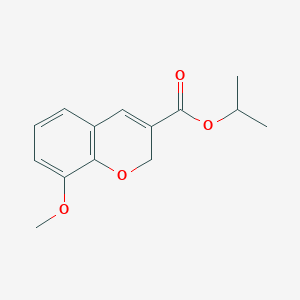
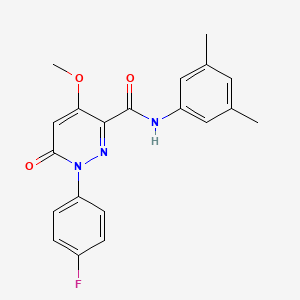
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)
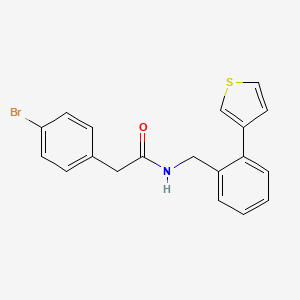
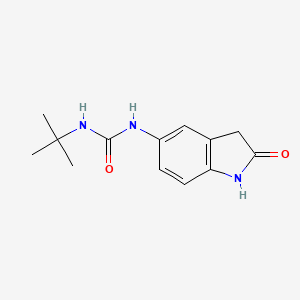
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)